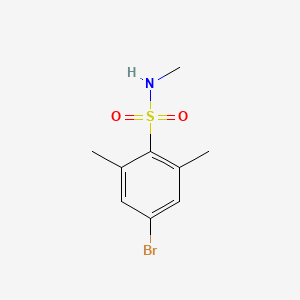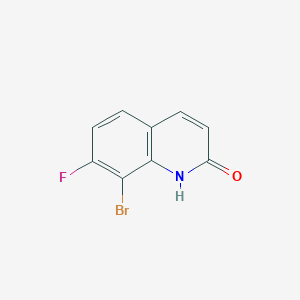
8-Bromo-7-fluoroquinolin-2(1H)-one
Übersicht
Beschreibung
8-Bromo-7-fluoroquinolin-2(1H)-one is a synthetic compound that has been used in scientific research for several decades. It is a substituted quinoline with a bromine atom at the 8th position and a fluorine atom at the 7th position. This compound has been studied for its various biological activities, including its potential use in drug development and medical applications.
Wissenschaftliche Forschungsanwendungen
Photoremovable Protecting Group for Physiological Use
8-Bromo-7-hydroxyquinoline (BHQ) is notable for its efficiency in photolysis using both classic one-photon excitation (1PE) and two-photon excitation (2PE). Its application is significant in studying cell physiology, where it can be used in 'caged' compounds to release bioactive molecules like neurotransmitters and nucleic acids upon light exposure. This technology leverages BHQ's photophysical properties, making it a viable photoremovable protecting group for controlling biological effectors in cell and tissue cultures with light, especially 2PE (Zhu, Pavlos, Toscano, & Dore, 2006).
Synthesis and Biological Activities of Derivatives
The compound 8-bromo-3-cyano-6-fluoroquinoline-4(1H)-one, derived from 2-Bromo-4-fluoroaniline, serves as a versatile building block for synthesizing various quinoline derivatives. These compounds, including thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, have been screened for significant broad antibacterial activity against both gram-positive and gram-negative bacterial strains. Some derivatives also demonstrated remarkable antifungal activity (Abdel‐Wadood, Abdel-Monem, Fahmy, & Geies, 2014).
Functionalization and Metalation
Mono- and disubstituted 2-bromo-3-fluoroquinolines can be transformed into various carboxylic acids through halogen/metal permutation and carboxylation. This process highlights the compound's versatility in introducing functional groups at specific positions, offering a pathway for chemical modifications and potential pharmaceutical applications (Ondi, Volle, & Schlosser, 2005).
Photolabile Protecting Group with Sensitivity to Multiphoton Excitation
BHQ, as a photolabile protecting group for carboxylic acids, shows greater single-photon quantum efficiency than other esters and is sensitive enough for multiphoton-induced photolysis in vivo. Its increased solubility and low fluorescence make it suitable for biological applications, especially in protecting biological messengers (Fedoryak & Dore, 2002).
Photophysical Studies of Derivatives
The photophysical properties of 8-bromo-7-hydroxyquinolinyl group (BHQ) and its derivatives in various solutions have been extensively studied. These studies help in understanding the ground-state species and the impact of bromination on the photophysical behavior, which is crucial for applications in fluorescence microscopy and other spectroscopic techniques (An, Ma, Nganga, Zhu, Dore, & Phillips, 2009).
Synthesis of Complexes for Cytotoxic Studies
The synthesis of 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones and their metal complexes has been studied. These compounds, particularly the Co(III) complexes of fluoro and bromo derivatives, showed significant antiproliferative activity against breast cancer cell lines, suggesting their potential use in cancer therapy (Kotian, Kamat, Naik, Kokare, Kumara, Lokanath Neratur, Kumbar, Bhat, & Revankar, 2021).
Eigenschaften
IUPAC Name |
8-bromo-7-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-8-6(11)3-1-5-2-4-7(13)12-9(5)8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVLXWUHSUHDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731231 | |
| Record name | 8-Bromo-7-fluoroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001322-86-6 | |
| Record name | 8-Bromo-7-fluoroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide](/img/structure/B1444336.png)


![2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene](/img/structure/B1444341.png)
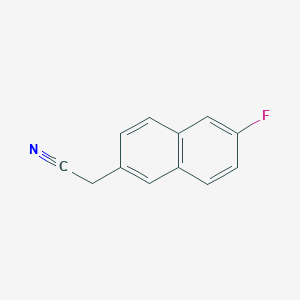
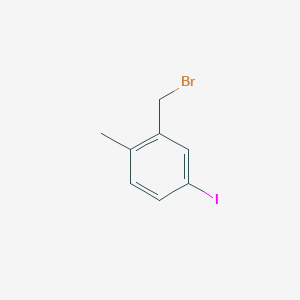
![8-Amino-2-azaspiro[4.5]decan-3-one](/img/structure/B1444345.png)

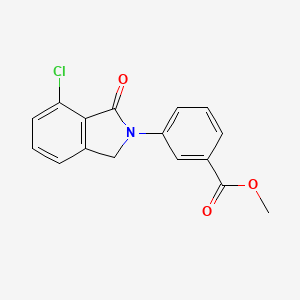
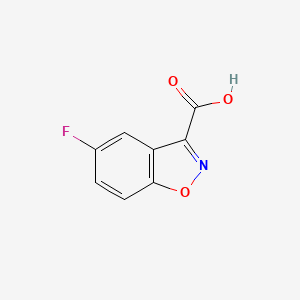
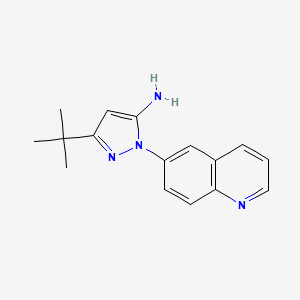
![Tert-butyl spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B1444354.png)
